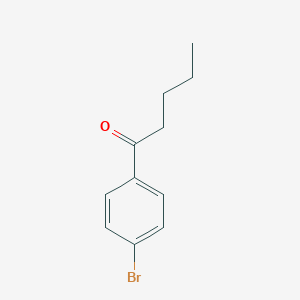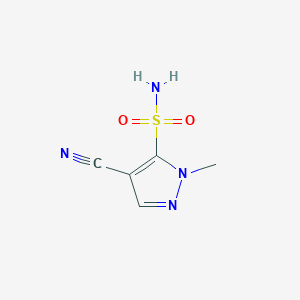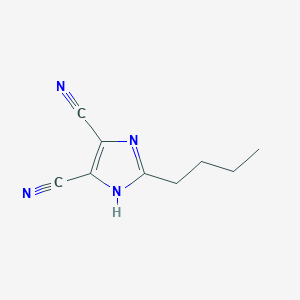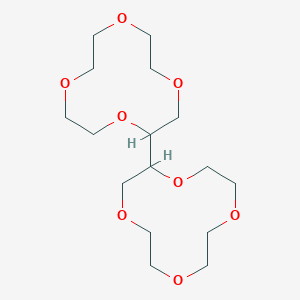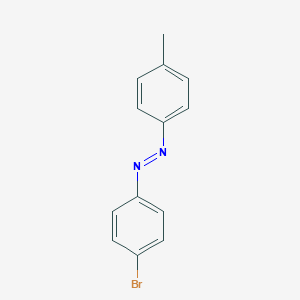
4-Bromo-4'-methylazobenzene
Overview
Description
4-Bromo-4’-methylazobenzene is an organic compound with the molecular formula C₁₃H₁₁BrN₂. It is a derivative of azobenzene, characterized by the presence of a bromine atom and a methyl group on the phenyl rings. This compound is known for its vibrant color and is commonly used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-methylazobenzene typically involves the diazotization of 4-bromoaniline followed by coupling with 4-methylphenol. The reaction conditions generally include acidic environments and controlled temperatures to ensure the formation of the azo bond.
Industrial Production Methods: In industrial settings, the production of 4-Bromo-4’-methylazobenzene is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale diazotization and coupling reactions, often using automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4’-methylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Products vary based on the oxidizing agent but can include quinones or other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted azobenzenes.
Scientific Research Applications
4-Bromo-4’-methylazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving photoresponsive materials due to its ability to undergo reversible photoisomerization.
Medicine: Investigated for potential use in drug delivery systems where light-triggered release is desired.
Industry: Utilized in the production of dyes and pigments, as well as in the development of light-sensitive coatings and materials.
Mechanism of Action
The primary mechanism of action for 4-Bromo-4’-methylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This property is exploited in various applications, such as in the development of photoresponsive materials. The molecular targets and pathways involved include interactions with light and subsequent changes in molecular geometry and electronic distribution.
Comparison with Similar Compounds
Azobenzene: The parent compound without the bromine and methyl substituents.
4-Bromoazobenzene: Similar but lacks the methyl group.
4-Methylazobenzene: Similar but lacks the bromine atom.
Uniqueness: 4-Bromo-4’-methylazobenzene is unique due to the presence of both bromine and methyl substituents, which influence its chemical reactivity and physical properties. The bromine atom enhances its ability to participate in substitution reactions, while the methyl group affects its steric and electronic characteristics, making it distinct from other azobenzene derivatives.
Properties
IUPAC Name |
(4-bromophenyl)-(4-methylphenyl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2/c1-10-2-6-12(7-3-10)15-16-13-8-4-11(14)5-9-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWTZWOYTWCEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


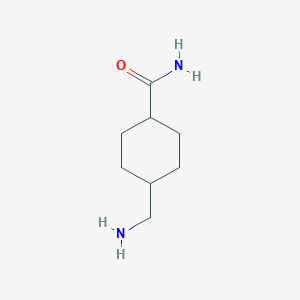
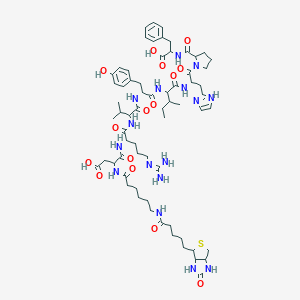
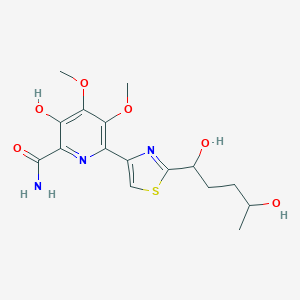
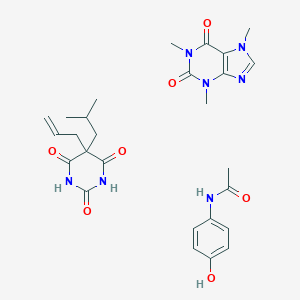
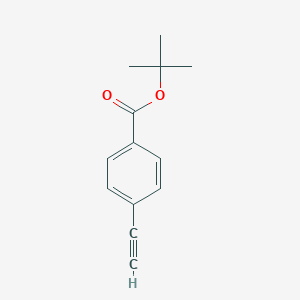
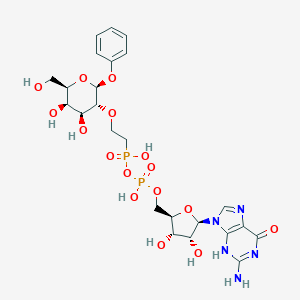
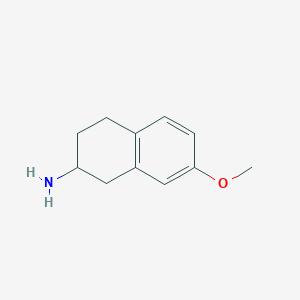
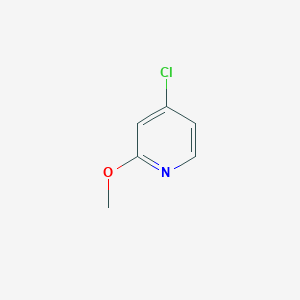
![3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one](/img/structure/B53494.png)
![[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B53495.png)
